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Compound of Interest
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Cat. No.: B7765546 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid first isolated from fungi of the

Penicillium genus. As a member of the benzodiazepine class of compounds, which are well-

known for their diverse pharmacological activities, (-)-Cyclopenol has garnered interest within

the scientific community for its potential therapeutic applications. This technical guide provides

a comprehensive overview of the current knowledge on (-)-Cyclopenol, focusing on its

biochemical activity, relevant signaling pathways, and detailed experimental methodologies for

its investigation.

Chemical and Physical Properties
(-)-Cyclopenol, with the chemical formula C₁₇H₁₄N₂O₄, possesses a unique spiro-

benzodiazepine-oxirane structure. Its IUPAC name is (3'S,4R)-4-hydroxy-4-(3-

hydroxyphenyl)-7-methyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one. A summary of its key

properties is presented in Table 1.

Table 1: Physicochemical Properties of (-)-Cyclopenol
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Property Value Source

Molecular Formula C₁₇H₁₄N₂O₄ PubChem

Molecular Weight 310.3 g/mol PubChem

IUPAC Name

(3'S,4R)-4-hydroxy-4-(3-

hydroxyphenyl)-7-methyl-

1,2,4,5-tetrahydro-3H-1,4-

benzodiazepin-3-one

PubChem

CAS Number 20007-85-6 PubChem

Appearance White to off-white solid N/A

Solubility

Soluble in methanol, ethanol,

DMSO, and other organic

solvents.

N/A

Biological Activity and Quantitative Data
The primary reported biological activity of (-)-Cyclopenol is its inhibitory effect on protein

tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in metabolic regulation.

Table 2: In Vitro Bioactivity of (-)-Cyclopenol

Target Assay Type Test System IC₅₀ Source

Protein Tyrosine

Phosphatase 1B

(PTP1B)

Enzyme

Inhibition Assay

Recombinant

human PTP1B
30 µM

Cayman

Chemical

The IC₅₀ value of 30 µM indicates that (-)-Cyclopenol is a moderately potent inhibitor of

PTP1B. This inhibitory activity suggests potential applications in the research and development

of therapeutics for metabolic disorders such as type 2 diabetes and obesity, where PTP1B is a

validated drug target. Further studies are required to elucidate its selectivity against other

phosphatases and its efficacy in cellular and in vivo models.
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Signaling Pathway Modulation
PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. By

dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates

insulin signaling, leading to insulin resistance. Similarly, it negatively modulates the leptin

signaling cascade by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by (-)-
Cyclopenol is therefore expected to enhance both insulin and leptin sensitivity.
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Figure 1: (-)-Cyclopenol inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation

of (-)-Cyclopenol.
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PTP1B Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of (-)-
Cyclopenol against PTP1B.

Materials:

Recombinant human PTP1B enzyme

p-Nitrophenyl phosphate (pNPP) substrate

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

(-)-Cyclopenol stock solution (in DMSO)

96-well microplate

Microplate reader

Protocol:

Prepare serial dilutions of (-)-Cyclopenol in the assay buffer. The final DMSO concentration

should be kept below 1% to avoid solvent effects.

Add 10 µL of each dilution of (-)-Cyclopenol to the wells of a 96-well plate. Include a positive

control (a known PTP1B inhibitor) and a negative control (assay buffer with DMSO).

Add 80 µL of the PTP1B enzyme solution (e.g., 0.1 µg/mL in assay buffer) to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of the pNPP substrate solution (e.g., 10 mM in assay

buffer) to each well.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

Measure the absorbance at 405 nm using a microplate reader.
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Calculate the percentage of inhibition for each concentration of (-)-Cyclopenol and

determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Figure 2: Workflow for the PTP1B enzyme inhibition assay.
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Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to evaluate the cytotoxic effects of (-)-Cyclopenol on a mammalian cell line.

Materials:

Mammalian cell line (e.g., HepG2, HEK293)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

(-)-Cyclopenol stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plate

CO₂ incubator

Microplate reader

Protocol:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24

hours at 37°C in a 5% CO₂ atmosphere.

Prepare serial dilutions of (-)-Cyclopenol in cell culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of (-)-Cyclopenol. Include a vehicle control (medium with DMSO) and a

positive control (a known cytotoxic agent).

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

After the incubation period, add 10 µL of MTT solution to each well and incubate for an

additional 4 hours.
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Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
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To cite this document: BenchChem. [(-)-Cyclopenol: A Benzodiazepine Alkaloid with
Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7765546#cyclopenol-as-a-benzodiazepine-alkaloid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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